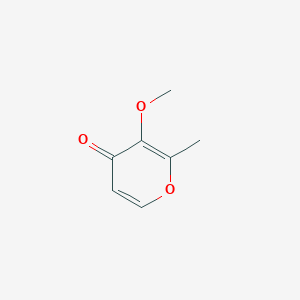

3-Methoxy-2-methyl-4H-pyran-4-one

説明

Contextualization within Pyranone Chemistry

Pyranones are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and a ketone functional group. wikipedia.org They are broadly categorized into two isomers: α-pyrones and γ-pyrones. 3-Methoxy-2-methyl-4H-pyran-4-one belongs to the γ-pyrone (or 4-pyrone) subclass, where the carbonyl group is located at the fourth position relative to the ring's oxygen atom. wikipedia.org

This compound is structurally derived from a well-known, naturally occurring γ-pyrone, maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one). evitachem.com The key distinction between the two is the substitution at the C3 position of the pyran ring: this compound possesses a methoxy (B1213986) group (-OCH₃), whereas maltol has a hydroxyl group (-OH). evitachem.com This seemingly minor structural modification—the methylation of maltol's hydroxyl group—significantly alters the compound's chemical properties, such as its hydrogen bonding capability and lipophilicity. evitachem.com Maltol itself is recognized for its caramel-like aroma and its ability to chelate hard metal ions like Fe³⁺. wikipedia.orghmdb.ca Other notable γ-pyrones found in nature include kojic acid, which shares the 3-hydroxy-4-pyrone core and is known for its use in the food and cosmetic industries. wikipedia.orgchemicalbook.com The study of this compound is thus situated within the broader investigation of how substitutions on the pyranone scaffold influence chemical behavior and utility.

Significance in Academic Inquiry and Chemical Sciences

The significance of this compound in the chemical sciences is multifaceted, spanning organic synthesis, medicinal chemistry, and industrial applications. A primary area of its academic and commercial value lies in its role as a versatile building block and reagent in the synthesis of more complex molecules. evitachem.com

One of the most cited applications is its use as a reagent in the development of antibacterials targeting Staphylococcus species. evitachem.compharmaffiliates.comchemicalbook.com This highlights its importance as a starting material or intermediate in the construction of novel therapeutic agents. The pyranone core serves as a scaffold that can be further functionalized to create derivatives with specific biological activities.

Beyond medicinal chemistry, the compound has a place in the flavor and fragrance industry. evitachem.com Like its parent compound maltol, which is known for its sweet, caramel (B1170704) notes, this compound possesses a pleasant aroma, making it a valuable component in the formulation of flavors and fragrances. evitachem.comchemicalbook.com Its synthesis from readily available maltol provides an accessible route for industrial production. evitachem.com

Overview of Current Research Trajectories

Current research involving this compound and related pyranones is largely focused on exploring their biological activities. Investigations into the antimicrobial and antioxidant properties of the pyranone class are prominent. evitachem.comnih.gov While specific studies on this compound are often proprietary or part of broader research programs, the established use of this compound in synthesizing antibacterials indicates a clear research trajectory aimed at discovering new antimicrobial agents. evitachem.compharmaffiliates.com

Research on other pyranone derivatives has demonstrated their potential as anticancer, anti-HIV, and antileishmanial agents, suggesting that this compound could be a candidate for similar derivatization and screening studies. researchgate.net Furthermore, the antioxidant potential of pyranone structures is a significant area of investigation. nih.govnih.gov Studies on related compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have shown that the arrangement of substituents on the pyranone ring is critical to its antioxidant capacity. nih.govrsc.org This line of inquiry suggests that future research may focus on evaluating the specific antioxidant and radical-scavenging capabilities of this compound and its derivatives, potentially leading to applications in food preservation or as therapeutic agents to combat oxidative stress.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-7(9-2)6(8)3-4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGPLHHTRNJSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343137 | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4780-14-7 | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4780-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyran-4-one, 3-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 3 Methoxy 2 Methyl 4h Pyran 4 One

Established Synthetic Routes to 3-Methoxy-2-methyl-4H-pyran-4-one

The synthesis of this compound, a valuable pyranone derivative, can be achieved through several established methodologies. These routes offer varying degrees of efficiency and scalability, catering to both laboratory-scale research and industrial production needs.

Regioselective Methylation of Maltol (B134687) Analogues

A primary and widely employed method for the synthesis of this compound is the regioselective methylation of its precursor, maltol (3-hydroxy-2-methyl-4H-pyran-4-one). evitachem.com This process involves the specific methylation of the hydroxyl group at the C3 position of the pyranone ring.

Common methylating agents utilized in this reaction include dimethyl sulfate (B86663) and methyl iodide. evitachem.com The reaction is typically conducted in the presence of a base to facilitate the deprotonation of the hydroxyl group, forming a more nucleophilic maltolate anion. The choice of solvent and reaction conditions, such as temperature and pressure, is crucial for optimizing the yield and purity of the final product. evitachem.com The regioselectivity of this methylation is a key aspect, as it preferentially targets the hydroxyl group over other potential reaction sites on the maltol molecule. This selectivity is influenced by the electronic and steric environment of the hydroxyl group.

Recent advancements in methylation techniques, such as the use of O-methyltransferases, have shown promise in achieving high regioselectivity in the methylation of various natural products, which could be applicable to the synthesis of this compound and its derivatives. rsc.orgnih.gov

Formamide (B127407) and Methanol (B129727) Mediated Synthesis

An alternative synthetic approach involves the reaction of formamide with methanol in the presence of a suitable reagent like phosphorus oxychloride. evitachem.com This method provides a direct route to the pyranone ring system. The reaction mechanism likely involves the formation of reactive intermediates from the interaction of formamide and phosphorus oxychloride, which then react with methanol to construct the desired this compound structure. While less commonly detailed in readily available literature specifically for this compound, formamide-based syntheses are known for constructing heterocyclic rings.

Further research into the mechanistic details and optimization of this route could offer a viable alternative to the more traditional methylation of maltol. Studies on the hydrogenation of formamide intermediates to produce methanol highlight the complex reactivity of formamide, which could be harnessed for targeted syntheses. researchgate.netfrontiersin.org

Industrial Scale Preparation Techniques

For industrial-scale production of this compound, the focus is on cost-effectiveness, high yield, and process safety. The methylation of maltol remains a key industrial method due to the relatively low cost and availability of the starting material. evitachem.com Optimization of reaction conditions, such as using phase-transfer catalysts to improve the efficiency of the methylation reaction in a two-phase system, is a common strategy.

Furthermore, continuous flow processes are increasingly being explored for the synthesis of fine chemicals. Such a setup for the methylation of maltol could offer advantages in terms of safety, consistency, and throughput. The development of robust and recyclable catalysts is also a significant area of research for making the industrial synthesis more sustainable. While specific industrial methods for this compound are often proprietary, the principles of process intensification and green chemistry guide the development of large-scale synthetic routes.

Fundamental Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is characterized by the interplay of its pyranone ring, the electron-donating methoxy (B1213986) group, and the methyl group. These features allow for a range of chemical transformations, leading to the synthesis of diverse derivatives.

Oxidation Reactions and Product Characterization

The pyranone ring of this compound is susceptible to oxidative cleavage under certain conditions. Oxidation can lead to the formation of various products, including carboxylic acids and other oxidized derivatives. evitachem.com The specific outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents may lead to the complete degradation of the ring, while milder reagents could selectively oxidize specific functional groups.

Characterization of the oxidation products is typically achieved using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate the structures of the resulting compounds.

Reduction Reactions and Derivatives

The carbonyl group of the pyranone ring in this compound can undergo reduction to form the corresponding alcohol. evitachem.com This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting dihydropyran derivatives are valuable intermediates for further chemical modifications. For example, the synthesis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran has been reported through the reaction of crotonaldehyde (B89634) and methyl vinyl ether, showcasing a related reduction and cyclization process. orgsyn.org

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of the this compound ring is governed by the electronic properties of its substituents and the inherent characteristics of the pyranone system. The interplay between the electron-donating methoxy group, the activating methyl group, and the electron-withdrawing carbonyl group dictates its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring, usually facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. masterorganicchemistry.com In this compound, the pyranone ring is generally electron-rich due to the ether oxygen and the electron-donating nature of the methoxy substituent. This inherent electron density makes the ring less susceptible to a classic SNAr mechanism, which relies on the attack of a nucleophile on an electron-poor ring. masterorganicchemistry.com However, substitution reactions can occur under specific conditions, often involving the replacement of functional groups rather than a direct hydrogen substitution on the ring. For instance, the methoxy group itself could potentially be substituted by a strong nucleophile under harsh conditions, though this is not a commonly reported transformation for this specific compound.

Electrophilic Substitution: In contrast, the electron-rich nature of the pyranone ring makes it a good candidate for electrophilic aromatic substitution (EAS). cureffi.org The general mechanism involves the attack of the aromatic ring on a strong electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. byjus.comyoutube.com The key electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

The regioselectivity of these reactions on the this compound scaffold is directed by the existing substituents. The C-2 methyl and C-3 methoxy groups are activating and ortho-, para-directing. However, the C-4 carbonyl group is deactivating and meta-directing. The most likely position for electrophilic attack is the C-5 position, which is ortho to the activating methoxy group and meta to the deactivating carbonyl group.

Halogenation: Involves reacting the pyranone with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a potent electrophile. cureffi.orglibretexts.org

Nitration: Typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form the highly reactive nitronium ion (NO₂⁺) as the electrophile. byjus.comlibretexts.org

Friedel-Crafts Reactions: These reactions form new carbon-carbon bonds. Friedel-Crafts alkylation uses an alkyl halide and a Lewis acid to add an alkyl group, while Friedel-Crafts acylation uses an acyl halide or anhydride (B1165640) with a Lewis acid to introduce an acyl group. masterorganicchemistry.comlibretexts.org The acylation reaction is generally preferred as it avoids the polyalkylation and carbocation rearrangement issues often associated with the alkylation process. youtube.com

Advanced Chemical Derivatization of the this compound Scaffold

The this compound core, often derived from its precursor maltol (3-hydroxy-2-methyl-4H-pyran-4-one), serves as a valuable starting point for the synthesis of more complex molecules. Researchers have developed numerous strategies to derivatize this scaffold, introducing new functionalities and creating novel heterocyclic systems.

Design and Synthesis of Functionalized Pyranone Derivatives

The functionalization of the pyranone ring can be achieved through various synthetic methodologies, including multicomponent reactions that allow for the construction of complex molecules in a single step. These reactions are valued for their efficiency and atom economy. mjbas.com One-pot tandem Knoevenagel condensation/Michael addition and cyclization reactions are employed to prepare a wide array of 4H-pyran templates. nih.gov For example, the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a base like piperidine (B6355638) can yield highly substituted 4H-pyran derivatives. nih.gov

Another approach involves the synthesis of pyrano[4,3-b]pyran-5-one derivatives through a one-pot, three-component domino reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone (B586867) (a related pyranone), and N-methyl-1-(methylthio)-2-nitroethenamine. arkat-usa.org This method, often accelerated by microwave irradiation, provides a rapid and efficient route to fused bicyclic systems. arkat-usa.org

| Product Type | Reactants | Conditions | Key Features |

| Substituted 4H-Pyrans | Aryl aldehydes, Malononitrile, β-Ketoesters | Ethanolic piperidine, Room temperature | One-pot, tandem cascade reaction |

| Pyrano[4,3-b]pyran-5-ones | Aromatic aldehydes, 4-Hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Ethanol, Ammonium acetate, Microwave irradiation | Three-component domino cyclization |

Preparation of Novel Fused Spiro-4H-pyran Systems

Spirocyclic compounds, characterized by two rings connected through a single common atom, represent an important class of heterocyclic compounds. The 4H-pyran scaffold has been successfully utilized in the synthesis of novel fused spiro systems. These complex structures are often assembled via multicomponent reactions. For instance, new spiroindenopyridotriazine-4H-pyran derivatives have been synthesized through a three-component cyclocondensation reaction, offering advantages like high efficiency and the use of safe solvents. nih.gov Similarly, four-component reactions involving cyanoacetohydrazide, ninhydrin, malononitrile, and cyclic CH-acids have been used to create libraries of spiropyran compounds. These reactions highlight the utility of the pyran scaffold in building intricate molecular architectures.

Synthesis of Heterocyclic Conjugates (e.g., Triazole-Maltol Ligands)

The conjugation of the pyranone scaffold with other heterocyclic systems can lead to molecules with novel properties. A notable example is the synthesis of triazole-maltol ligands. The 1,2,3-triazole ring, a five-membered heterocycle, is often synthesized via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

In a specific application, this compound (MeO-Malt) was incorporated into a 1H-1,2,3-triazole-4-carboxylate structure using this click chemistry approach. The resulting ligand, methyl-1-((3-methoxy-4-oxo-4H-pyran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate, was subsequently used to form a mononuclear platinum complex, demonstrating the utility of this pyranone conjugate in coordination chemistry.

The general synthesis of 1,2,4-triazoles can also be achieved through various methods, such as the ring closure of arylthiosemicarbazides in an alkaline medium or the reaction of hydrazines with formamide under microwave irradiation. organic-chemistry.orgmdpi.com These methods provide access to a wide range of triazole derivatives that could potentially be conjugated with the this compound scaffold.

Incorporation of Bulky Substituents (e.g., Adamantyl Moieties)

The introduction of bulky, lipophilic groups like the adamantyl moiety can significantly influence the biological properties of a molecule. The adamantane (B196018) cage is a rigid, three-dimensional structure that is often incorporated into drug candidates to enhance their therapeutic profiles.

Derivatives of pyran-4-one, specifically esters of adamantylacetic acid, have been successfully prepared from maltol and kojic acid. nih.gov This demonstrates a straightforward method for attaching the bulky adamantyl group to the pyranone core via an ester linkage. These synthetic routes are typically efficient and produce the desired compounds in good yields. The synthesis of various adamantane derivatives often involves facile condensation reactions, showcasing the versatility of this chemical moiety in organic synthesis. mdpi.comresearchgate.net

| Derivative Class | Starting Material | Reagent | Key Transformation |

| Adamantyl Pyranone Esters | Maltol, Kojic Acid | Adamantan-1-ylacetic acid | Esterification |

| Adamantyl Carboxamides | Various amines | Adamantane carbonyl chloride | Amide bond formation |

Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 2 Methyl 4h Pyran 4 One and Its Derivatives

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, offering insights into the molecular weight and structure of a compound.

Electron Impact Mass Spectrometry Studies

Electron impact (EI) mass spectrometry is a hard ionization technique that involves bombarding a sample with high-energy electrons. youtube.com This process typically leads to the formation of a molecular ion (M+•), which is a radical cation, and a variety of fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For 3-Methoxy-2-methyl-4H-pyran-4-one, with a molecular formula of C7H8O3 and a molecular weight of 140.14 g/mol , the EI mass spectrum would be expected to show a molecular ion peak at m/z 140. pharmaffiliates.comchemspider.com The fragmentation pathways can be predicted based on the stability of the resulting carbocations and radicals. Common fragmentation patterns for ethers and ketones would likely be observed. For instance, the loss of a methyl group (•CH3) from the methoxy (B1213986) group would result in a fragment ion at m/z 125. Another potential fragmentation is the loss of a formyl radical (•CHO), leading to a fragment at m/z 111. The pyran ring itself can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, leading to a complex pattern of lower mass ions that are diagnostic for this class of compounds.

Deuterium (B1214612) Labeling for Fragmentation Mechanism Determination

To unambiguously determine the fragmentation pathways, deuterium labeling studies can be employed. nih.gov By selectively replacing hydrogen atoms with deuterium atoms at specific positions in the molecule, the mass of the resulting fragments will shift accordingly. This allows for the precise tracking of atoms and functional groups during the fragmentation process.

For example, if the methyl group of the methoxy moiety in this compound were deuterated (to -OCD3), the molecular ion peak would shift to m/z 143. If the subsequent loss of a methyl radical is observed, the fragment ion would appear at m/z 125 (loss of •CD3), confirming this fragmentation pathway. Conversely, if the methyl group on the pyran ring were deuterated, a different set of fragment shifts would be observed, helping to differentiate between the fragmentation of the two different methyl groups. This technique provides invaluable detail for constructing a reliable fragmentation mechanism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would exhibit distinct signals for each unique proton. The expected signals would include a singlet for the methoxy protons (-OCH3), a singlet for the methyl protons on the pyran ring (-CH3), and signals for the two vinyl protons on the pyran ring. The chemical shifts (δ) of these protons are influenced by their electronic environment. The vinyl protons would appear in the downfield region (typically δ 5-7 ppm) due to the deshielding effect of the double bond and the carbonyl group. The methoxy protons would likely appear around δ 3-4 ppm, and the methyl protons on the ring would be in the more upfield region (around δ 2-3 ppm).

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Methoxy (-OCH3) | ~ 3.0 - 4.0 | Singlet |

| Ring Methyl (-CH3) | ~ 2.0 - 2.5 | Singlet |

| Ring Vinyl Proton (C5-H) | ~ 5.0 - 6.0 | Doublet |

| Ring Vinyl Proton (C6-H) | ~ 7.0 - 8.0 | Doublet |

This is an interactive data table based on predicted values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield (typically δ 170-180 ppm). The carbons of the double bond (C=C) will appear in the vinyl region (δ 100-150 ppm). The carbon of the methoxy group will be found in the range of δ 50-60 ppm, and the methyl carbon on the ring will be the most upfield signal (δ 10-20 ppm).

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 170 - 180 |

| Ring Carbon (C2) | ~ 150 - 160 |

| Ring Carbon (C3) | ~ 140 - 150 |

| Ring Carbon (C5) | ~ 110 - 120 |

| Ring Carbon (C6) | ~ 160 - 170 |

| Methoxy (-OCH3) | ~ 55 - 65 |

| Ring Methyl (-CH3) | ~ 10 - 20 |

This is an interactive data table based on predicted values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The C=C double bond stretching vibrations of the pyran ring would appear in the region of 1600-1650 cm⁻¹. The C-O stretching vibrations of the ether and the pyran ring would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups would be seen around 2850-3000 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | 1650 - 1700 |

| C=C Stretch | 1600 - 1650 |

| C-O Stretch | 1000 - 1300 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-H Stretch (sp²) | 3000 - 3100 |

This is an interactive data table based on typical IR absorption frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, absorb UV or visible light to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The presence of the conjugated enone system would likely result in strong absorptions in the UV region, typically between 200 and 400 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and crystallographic parameters, offering a definitive view of the molecule's conformation and its packing within the crystal lattice. For derivatives of 4H-pyran-4-one, this analysis reveals crucial details about the planarity of the ring system and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture.

The analysis of pyran derivatives by X-ray diffraction has provided detailed structural information. For instance, the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a complex pyran derivative, was determined to have a flattened-boat conformation for the pyran ring. iucr.org In its crystal lattice, molecules form centrosymmetric dimers through N—H⋯N hydrogen bonds, which are further linked by N—H⋯O hydrogen bonds to create a three-dimensional network. iucr.org Similarly, the analysis of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran showed that its three fused rings are nearly coplanar and are linked into inversion dimers by pairs of N—H⋯N hydrogen bonds. nih.gov These structural details are fundamental to understanding the solid-state properties of these compounds.

| Compound | Molecular Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | C17H15N3O7 | Monoclinic | P21/c | Pyran ring has a flattened-boat conformation. | iucr.org |

| 2-Amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran | C19H14N2O2S | Triclinic | P-1 | Fused ring system is nearly perpendicular to the methoxyphenyl ring. | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | C18H12BrN5S | Triclinic | P-1 | Contains one molecule as an asymmetric formula. | mdpi.com |

| Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate | C13H16O6 | Monoclinic | P21/c | Unit cell parameters a = 12.180(3) Å, b = 13.813(4) Å, c = 7.842(2) Å. | researchgate.net |

Electrochemical Characterization Techniques

Electrochemical methods are employed to investigate the redox behavior of molecules, providing insights into their electron transfer properties. These techniques are crucial for applications where electron transfer is a key mechanism.

Cyclic voltammetry (CV) is a potent electrochemical technique used to study the oxidation and reduction processes of molecular species. By measuring the current that develops in an electrochemical cell under conditions where voltage is swept in a cyclic manner, CV can determine the redox potentials of a compound and assess the stability and reversibility of its redox states.

The electrochemical properties of heterocyclic compounds are highly dependent on their structure, including the nature and position of substituents. dtu.dk For example, in studies of pyrazine (B50134) derivatives, the introduction of electron-donating methyl groups or electron-withdrawing carboxylic acid groups significantly impacts their redox behavior. dtu.dk Similarly, research on ruthenacarborane complexes has shown that the potential of the reversible Ru(II)-Ru(III) transition can be finely tuned by altering the ligand environment, with values ranging from -0.501 to +0.389 V versus the Fc|Fc+ couple. researchgate.net The reversibility of an oxidation or reduction process, readily observed in a CV curve, is a critical parameter for compounds intended for use in redox catalysis. researchgate.net The peak current density observed in a cyclic voltammogram is dependent on factors including the number of electrons transferred, the concentration of the analyte, and its diffusion coefficient. dtu.dk

| Compound Class | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Pyrazine Derivatives | Substituent effects on redox potential. | Methyl (electron-donating) and carboxylic acid (electron-withdrawing) groups alter the response. | dtu.dk |

| Quinoxaline | Investigation of stability via CV. | Substituents at the 2,3-positions can hinder OH addition, affecting oxidation peaks. | dtu.dk |

| Closo-ruthenacarboranes | Tunability of Ru(II)-Ru(III) transition potential. | Varies from -0.501 to +0.389 V vs Fc|Fc+ depending on ligands and substituents. | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and large molecules by transferring them from solution to the gas phase with minimal fragmentation. nih.gov This makes it exceptionally well-suited for studying non-covalent interactions and the solution-state behavior of compounds, as it can preserve weak bonds during the ionization process. nih.gov

In the context of pyranone derivatives and related heterocycles, ESI-MS provides information beyond just the molecular weight. Tandem mass spectrometry (MS/MS) experiments on ions generated by ESI can elucidate fragmentation pathways, which are influenced by factors like substituent electron affinity and steric effects. For example, a study on 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones using ESI-MS revealed that fragmentation patterns differ significantly between positive and negative ionization modes. researchgate.net In the positive ion mode, fragmentation is influenced by proton affinity, while in the negative ion mode, the loss of CO is a common pathway. researchgate.net This detailed fragmentation analysis helps in the structural characterization of analytes in complex mixtures.

| Ionization Mode | Observed Behavior | Influencing Factors | Reference |

|---|---|---|---|

| Positive ESI+ | Fragmentation is strongly affected by the proton acceptor affinity of substituents. | High proton affinity groups (e.g., dimethylamino) can stabilize the molecular ion. | researchgate.net |

| Negative ESI- | Elimination of CO molecules is observed for almost all investigated compounds. | This contrasts with the positive mode where water loss is not a primary pathway. | researchgate.net |

Chromatographic Separation and Identification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. It is a powerful tool for the analysis of volatile and semi-volatile compounds. In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For pyranone compounds, GC-MS is a standard method for profiling and identification. The NIST Chemistry WebBook contains electron ionization mass spectra for related compounds like 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl- and 2H-Pyran-2-one, 4-methoxy-6-methyl-, confirming the utility of this technique. nist.govnist.govnist.gov Experimental GC-MS data for 2-methoxy-6-methyl-4H-pyran-4-one is also available, showing characteristic peaks that aid in its unequivocal identification. nih.gov

| Compound | Technique | Key Spectral Peaks (m/z) | Reference |

|---|---|---|---|

| 2-Methoxy-6-methyl-4H-pyran-4-one | GC-MS (EI-B) | 140 (Molecular Ion), 97, 69, 43 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is highly versatile and can be applied to a wide range of analytes, from small organic molecules to large biomolecules. Purity assessment is a primary application of HPLC, where the area of the main peak in the chromatogram is compared to the areas of any impurity peaks.

For compounds like this compound, HPLC is essential for verifying purity after synthesis. Furthermore, HPLC can be coupled with other detectors, most notably mass spectrometers (LC-MS), to provide definitive identification of separated components. The development of ultra-high-performance liquid chromatography (UHPLC) methods allows for rapid and high-resolution separations. nih.gov The choice of stationary phase (e.g., C18, pentafluorophenylpropyl) and mobile phase composition is optimized to achieve the best separation. nih.govnih.gov This separation capability is also crucial for activity assessment, where fractions collected from the HPLC can be subjected to biological assays to identify the active components in a mixture.

Structure Activity Relationship Sar Studies of 3 Methoxy 2 Methyl 4h Pyran 4 One Derivatives

Correlation of Substituent Modifications with Biological Efficacy

The biological activity of pyranone derivatives can be significantly altered by modifying the substituents on the core ring structure. Although specific SAR studies on a broad series of 3-Methoxy-2-methyl-4H-pyran-4-one derivatives are not extensively documented in publicly available literature, research on related pyranones, such as kojic acid and other 4H-pyran derivatives, provides a predictive framework for understanding potential modifications.

One of the noted applications of this compound is as a reagent in the synthesis of antibacterials for Staphylococcus. evitachem.compharmaffiliates.com This suggests that the core scaffold is a viable starting point for developing antimicrobial agents. Studies on other heterocyclic compounds have demonstrated that the introduction of a methoxy (B1213986) group can influence antimicrobial properties. For instance, in a series of pyrazoline derivatives, the presence and position of a methoxy group on an aromatic ring substituent were found to modulate antibacterial activity against various strains. turkjps.org Similarly, methoxy-enriched coumarin-chalcone hybrids have shown significant antimicrobial and antiproliferative effects. nih.gov

In the context of tyrosinase inhibition, a key activity of many pyranones, research on kojic acid derivatives offers valuable SAR insights. A study on kojic acid fused with 2-amino-3-cyano-4H-pyran derivatives revealed that the nature of substituents on a pendant benzyl (B1604629) group dramatically impacts inhibitory potency. nih.gov For example, the introduction of electron-withdrawing groups, such as fluorine, at the para-position of the benzyl ring resulted in significantly higher tyrosinase inhibitory activity compared to the unsubstituted analog or those with electron-donating groups. nih.gov This suggests that for this compound derivatives, modifications at the 2-methyl or other available positions could be explored with various electron-donating and electron-withdrawing groups to tune their biological activities.

The following table summarizes SAR findings for related pyranone derivatives, offering potential strategies for modifying this compound.

| Parent Compound/Scaffold | Substituent Modification | Effect on Biological Efficacy | Biological Activity | Reference |

| Kojic Acid Fused Pyran | Introduction of 4-fluoro on benzyl group | Increased inhibitory activity | Tyrosinase Inhibition | nih.gov |

| Kojic Acid Fused Pyran | Introduction of 4-methyl on benzyl group | Decreased inhibitory activity compared to electron-withdrawing groups | Tyrosinase Inhibition | nih.gov |

| Pyrazoline Derivatives | Methoxy substitution on the B ring | Enhanced antimicrobial activity against P. aeruginosa and S. aureus | Antimicrobial | turkjps.org |

| Coumarin-Chalcone Hybrids | Presence of multiple methoxy groups | Significant antiproliferative and antimicrobial effects | Antiproliferative, Antimicrobial | nih.gov |

Conformational Analysis and Bioactivity Relationships

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energetic differences between various conformations. This is critical for understanding how a molecule like this compound interacts with a biological target, as the bioactive conformation (the shape the molecule adopts when it binds to a receptor or enzyme) may not be its lowest energy state in solution.

The rotational freedom of the methoxy group at the C3 position is a significant conformational variable. The orientation of the methyl ether relative to the pyranone ring can influence steric and electronic properties, which in turn can affect binding affinity to a target protein. For instance, the methoxy group could act as a hydrogen bond acceptor, and its spatial availability for such an interaction would be conformation-dependent.

In related heterocyclic systems, the conformation has been shown to be crucial for bioactivity. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, two different stable conformations were identified in polymorphic forms, leading to distinct molecular packing and interactions. This highlights that even subtle conformational changes can have significant impacts on the supramolecular assembly and, by extension, biological interactions.

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound derivatives would define the spatial relationships between key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a biological target.

Currently, there are no published pharmacophore models specifically developed for this compound. However, the principles of pharmacophore modeling can be applied to guide the design of new ligands based on its scaffold. A hypothetical pharmacophore model could be constructed based on its known structure and potential interaction points:

Hydrogen Bond Acceptor: The carbonyl oxygen at the C4 position and the ether oxygen of the methoxy group at the C3 position are potential hydrogen bond acceptors.

Hydrophobic Feature: The methyl group at the C2 position provides a hydrophobic character that could engage in van der Waals interactions within a binding pocket.

Planar/Aromatic Feature: The pyranone ring itself can participate in stacking interactions.

By identifying compounds with known activity against a particular target, such as Staphylococcus species, a ligand-based pharmacophore model could be developed. This model would capture the common chemical features of active molecules. Alternatively, if the structure of a biological target is known, a structure-based pharmacophore model can be generated from the key interaction points within the binding site. Such models would serve as 3D search queries to screen virtual libraries for new molecules with a high probability of being active, or to guide the modification of the this compound scaffold to better fit the pharmacophoric requirements.

Comparative Biological Activity Analysis with Structurally Related Pyranones (e.g., Maltol (B134687), Kojic Acid, Allomaltol)

Comparing the biological activities of this compound with its structural relatives, such as maltol, kojic acid, and allomaltol, provides valuable context for its potential therapeutic applications. These compounds share the 4H-pyran-4-one core but differ in the substituents at the C2, C3, and C5 positions, leading to distinct biological profiles.

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is the direct precursor to this compound and is known for its antioxidant and flavor-enhancing properties. researchgate.net Its biological activities include antifungal, anticancer, and neuroprotective effects. researchgate.net The key structural difference is the hydroxyl group at C3 in maltol versus the methoxy group in this compound. This change from a hydroxyl to a methoxy group eliminates a hydrogen bond donor and alters the electronic properties of the ring, which can significantly impact biological activity.

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a well-known tyrosinase inhibitor used in cosmetics for its skin-lightening effects. usp.br It also exhibits antioxidant, anti-inflammatory, and antiproliferative activities. usp.br Compared to this compound, kojic acid has a hydroxyl group at C5 and a hydroxymethyl group at C2. These hydrophilic groups are crucial for its interaction with the copper ions in the active site of tyrosinase.

Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) is an isomer of maltol. Its biological activities are less studied but are presumed to be similar to maltol, including antioxidant properties. The isomeric difference in the position of the hydroxyl group (C5 in allomaltol vs. C3 in maltol) can lead to different chelation properties and interactions with biological targets.

The following table provides a comparative overview of the known biological activities of these related pyranones.

| Compound | Structure | Key Biological Activities | References |

| This compound | A pyranone ring with a methoxy group at C3 and a methyl group at C2. | Reagent for synthesis of Staphylococcus antibacterials. evitachem.compharmaffiliates.com Potential antioxidant and antimicrobial properties. evitachem.com | evitachem.compharmaffiliates.com |

| Maltol | A pyranone ring with a hydroxyl group at C3 and a methyl group at C2. | Antioxidant, antifungal, anticancer, neuroprotective. researchgate.netnih.gov | researchgate.netnih.gov |

| Kojic Acid | A pyranone ring with a hydroxyl group at C5 and a hydroxymethyl group at C2. | Tyrosinase inhibitor, antioxidant, anti-inflammatory, antiproliferative. usp.br | usp.br |

| Allomaltol | A pyranone ring with a hydroxyl group at C5 and a methyl group at C2. | Antioxidant properties. |

This comparative analysis underscores that subtle changes in the substitution pattern on the 4H-pyran-4-one scaffold can lead to a diverse range of biological activities. The methylation of the hydroxyl group in maltol to form this compound likely modifies its bioactivity, and further investigation is warranted to fully elucidate its therapeutic potential.

Mechanistic Investigations of 3 Methoxy 2 Methyl 4h Pyran 4 One Bioactivity

Identification of Molecular Targets and Signaling Pathways

Specific molecular targets and the precise signaling pathways modulated by 3-Methoxy-2-methyl-4H-pyran-4-one have not been definitively identified in the available scientific literature. While the broader class of 4H-pyran derivatives has been investigated for various biological activities, including vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant effects, the direct molecular interactions of this specific compound are not well-documented. mdpi.com

Research on other pyran-containing compounds has suggested that Cyclin-Dependent Kinase 2 (CDK2) can be a valid anticancer target. nih.gov However, there is no direct evidence to confirm that this compound specifically targets CDK2 or influences its associated signaling pathways. The general mention of its use in synthesizing Staphylococcus antibacterials suggests potential interactions with bacterial-specific targets, but these have not been elaborated upon. evitachem.compharmaffiliates.com

Elucidation of Biochemical Interaction Profiles

The biochemical interaction profile of this compound is not detailed in current research. While it is known to undergo chemical reactions such as oxidation, reduction, and substitution, its specific interactions with biological macromolecules like enzymes and receptors are largely uncharacterized. evitachem.com

Modulation of Cellular Metabolism and Functions

There is a lack of specific studies on how this compound modulates cellular metabolism and function. Although a related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, has been identified as a strong antioxidant, it is unclear if this compound shares similar effects on cellular processes related to oxidative stress. researchgate.net The general antimicrobial and antioxidant properties suggest an influence on cellular health and defense mechanisms, but the specific metabolic pathways affected are yet to be determined. evitachem.com

Gene Expression Profiling (e.g., Caspase-3 Gene Regulation)

No specific gene expression profiling studies for this compound are publicly available. However, studies on other 4H-pyran derivatives have shown that they can induce apoptosis in cancer cells through the activation of the caspase-3 gene. nih.govresearchgate.net For instance, certain synthesized 4H-pyran derivatives were found to upregulate caspase-3 gene expression in HCT-116 cancer cells. nih.govresearchgate.net It remains to be experimentally verified whether this compound has a similar regulatory effect on caspase-3 or other genes involved in apoptosis.

Molecular Docking Simulations and Computational Target Prediction

There are no specific molecular docking simulations or computational target prediction studies focused on this compound in the available literature. Molecular docking studies have been performed on other 4H-pyran derivatives to investigate their binding to potential targets like CDK2. nih.govresearchgate.net These computational approaches are valuable for predicting ligand-target interactions and guiding experimental studies. ujmm.org.ua However, without such studies on this compound, its potential molecular targets and binding affinities remain speculative.

Industrial and Applied Research Aspects of 3 Methoxy 2 Methyl 4h Pyran 4 One Excluding Food/flavor/fragrance

Role as a Key Chemical Reagent in Organic Synthesis

3-Methoxy-2-methyl-4H-pyran-4-one serves as a valuable reagent in the field of organic synthesis, primarily due to the reactivity of its pyranone core. The electron-donating methoxy (B1213986) group and the methyl group influence the reactivity of the ring system, making it a useful precursor for more complex molecules. One of the notable applications of this compound is as a reagent in the synthesis of antibacterials targeting Staphylococcus. pharmaffiliates.comevitachem.com

The pyranone ring can undergo various transformations. The parent compound, maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one), can be used to create a wide range of derivatives. For instance, sixteen different sulfonate derivatives of maltol have been synthesized and screened for their anti-oomycete and nematicidal activities. nih.gov This demonstrates the versatility of the pyran scaffold in generating libraries of compounds for biological screening. The methylation of maltol to produce this compound is a common transformation, typically achieved using methylating agents like dimethyl sulfate (B86663) or methyl iodide. evitachem.com

The reactivity of the 4H-pyran scaffold is central to its utility. The general class of 4H-pyran derivatives can be synthesized through multi-component reactions, such as the tandem Knoevenagel condensation/Michael addition and cyclization, which allows for the creation of diverse molecular structures. nih.gov This highlights the potential of pyran-based compounds like this compound to act as starting materials for complex synthetic targets.

| Reaction Type | Reagents/Conditions | Product | Significance |

| Methylation | Maltol, Dimethyl sulfate or Methyl iodide | This compound | Key step in producing the title compound. evitachem.com |

| Sulfonylation | Maltol, various sulfonyl chlorides | Sulfonate derivatives of maltol | Generation of compounds with potential biological activities. nih.gov |

| Antibacterial Synthesis | This compound | Staphylococcus antibacterials | Application as a reagent in medicinal chemistry. pharmaffiliates.comevitachem.com |

Optimization of Industrial Synthesis for Pharmaceutical Intermediates

The industrial production of this compound is intrinsically linked to the synthesis of its precursor, maltol. An efficient and optimized synthesis of maltol is crucial for its subsequent conversion into pharmaceutical intermediates. A common industrial route to maltol involves the use of furfural (B47365) as a starting material. google.com This process typically includes a Grignard reaction, where magnesium and an alkyl halide react to form a Grignard reagent, which then reacts with furfural to produce a furfuryl alcohol intermediate. google.com This intermediate undergoes chlorination and subsequent hydrolysis and rearrangement to yield maltol. google.com

Optimization of these steps is critical for industrial-scale production. For the Grignard reaction step in maltol synthesis, process parameters such as pressure and temperature are carefully controlled to ensure safety and maximize yield. The reaction is often carried out under vacuum to remove impurities and at controlled temperatures (below 80°C) and pressures (below 0.25Mpa). google.com

The synthesis of pharmaceutical intermediates often presents challenges, such as achieving high diastereoselectivity and enantioselectivity, which can require specific and sometimes costly catalysts or reaction conditions like ultra-low temperatures. sumitomo-chem.co.jp While the direct synthesis of this compound is a methylation reaction, its utility as an intermediate means that the efficiency of its own synthesis and its subsequent reactions are paramount for creating economically viable pharmaceutical production pathways. The development of catalytic asymmetric reactions is a significant area of research for producing optically active pharmaceutical ingredients. sumitomo-chem.co.jp

| Synthetic Step | Starting Materials | Key Process/Reaction | Product |

| Grignard Reagent Formation | Magnesium, Alkyl halide | Reaction in ether or THF | RMgX |

| Furfuryl Alcohol Synthesis | Furfural, Grignard reagent | Grignard Addition | Furfuryl alcohol intermediate |

| Maltol Formation | Furfuryl alcohol intermediate | Chlorination, Hydrolysis, Rearrangement | Maltol |

| Final Product Synthesis | Maltol, Methylating agent | Methylation | This compound |

Potential as a Building Block in Advanced Material Science and Fine Chemical Production

The 4H-pyran ring system is recognized as a valuable scaffold for constructing more complex molecules, making this compound a promising building block for applications in material science and the production of fine chemicals. nih.govchemicalbook.com The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and specialty polymers.

The versatility of the pyran ring allows it to be a key intermediate in the synthesis of various oxacycles. chemicalbook.com The functional groups on this compound can be chemically modified to build larger, more complex structures with specific desired properties. For example, the pyran scaffold is found in compounds that exhibit antitumoral and antioxidant activities, suggesting its potential use in developing new functional materials or bioactive compounds. nih.gov

In the context of material science, incorporating pyran-based structures into polymers could impart unique thermal or optical properties. The inherent reactivity of the pyranone system allows for polymerization or grafting onto other materials. While specific applications of this compound in material science are not yet widely reported, its structural motifs are present in molecules investigated for their potential in creating new materials. The ability to synthesize a variety of derivatives from this core structure is a key advantage for its use in the fine chemical industry, enabling the production of a diverse range of specialty chemicals.

Future Perspectives and Research Challenges for 3 Methoxy 2 Methyl 4h Pyran 4 One

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 3-methoxy-2-methyl-4H-pyran-4-one presents a versatile scaffold for the development of new derivatives with potentially enhanced biological activities. evitachem.com Future research will likely focus on strategic modifications of this parent compound to explore and optimize its therapeutic potential. Key areas for derivatization include substitutions at various positions on the pyranone ring and modifications of the existing methoxy (B1213986) and methyl groups. evitachem.com

Strategies may involve the introduction of halogens, such as chlorine and bromine, or nucleophiles like amines, to alter the electronic and steric properties of the molecule. evitachem.com The goal of these modifications is to improve interactions with biological targets, thereby enhancing activities such as antimicrobial or antioxidant effects. evitachem.com For instance, the synthesis of novel 4H-pyran derivatives has already shown promise in generating compounds with significant antibacterial and antioxidant properties. mdpi.com

A major challenge in this area is to establish a clear structure-activity relationship (SAR). This involves systematically synthesizing a library of derivatives and evaluating their biological activities to understand how specific structural changes influence their efficacy. For example, research on related pyran derivatives has shown that the introduction of certain functional groups can significantly enhance their cytotoxic effects against cancer cell lines. mdpi.comresearchgate.net

Comprehensive in vivo Biological Profiling and Efficacy Studies

Future research should involve animal models to evaluate the compound's performance in treating specific conditions. For example, its potential as an antibacterial agent could be tested in models of bacterial infection. evitachem.compharmaffiliates.comchemicalbook.com These studies would provide crucial data on its bioavailability, therapeutic window, and potential for inducing a therapeutic response.

A significant challenge in this phase of research is the translation of in vitro findings to in vivo outcomes. A compound that shows high activity in a petri dish may not be as effective in a living organism due to factors like metabolic degradation or poor tissue penetration. Therefore, thorough pharmacokinetic and pharmacodynamic studies will be necessary to assess the true therapeutic potential of this compound and its derivatives. mdpi.com

Elucidation of Untapped Therapeutic and Industrial Applications

Beyond its currently explored antimicrobial and antioxidant properties, this compound may possess a range of untapped therapeutic and industrial applications. evitachem.com Its pleasant aroma suggests potential uses in the flavor and fragrance industries. evitachem.com

In the therapeutic arena, the pyranone scaffold is known to be a feature in compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects. mdpi.comnih.gov Future research could explore the potential of this compound and its derivatives in these areas. For instance, studies on other pyran derivatives have demonstrated their potential to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression. mdpi.comresearchgate.net

The primary challenge lies in the extensive screening and testing required to identify these new applications. This will necessitate interdisciplinary collaboration between chemists, biologists, and pharmacologists to conduct a broad range of assays and to investigate the compound's mechanism of action in different biological contexts.

Integration of Sustainable Synthesis and Green Chemistry Principles

The future production of this compound and its derivatives will increasingly need to align with the principles of green chemistry to minimize environmental impact. cmu.edumit.edu This involves developing synthetic routes that are more energy-efficient, use less hazardous substances, and generate minimal waste. nih.gov

One of the most common methods for synthesizing this compound is the methylation of maltol (B134687). evitachem.com Future research could focus on developing greener methylation techniques that avoid the use of toxic reagents like dimethyl sulfate (B86663). nih.gov The use of more environmentally benign solvents and catalysts is another key aspect of sustainable synthesis. nih.gov For instance, research into the synthesis of other 4H-pyran derivatives has explored the use of reusable catalysts and solvent-free reaction conditions. tandfonline.com

The main challenge in this area is to develop green synthetic methods that are also economically viable and scalable for industrial production. semanticscholar.org While a synthetic route may be environmentally friendly, it must also be cost-effective to be adopted on a large scale. semanticscholar.org

Advanced Computational Design and Predictive Modeling of Bioactive Analogues

Advanced computational tools are set to play a pivotal role in the future discovery and development of bioactive analogues of this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can accelerate the design of new derivatives with improved properties. nih.gov

QSAR studies can help to identify the key structural features that are responsible for the biological activity of the compound, enabling the design of more potent analogues. researchgate.net Molecular docking simulations can predict how different derivatives will bind to specific biological targets, such as enzymes or receptors, providing insights into their potential mechanism of action. nih.gov For example, in silico studies on other pyran derivatives have been used to predict their binding affinity to cancer-related proteins. mdpi.comresearchgate.net

A significant challenge is the accuracy of the predictive models. The reliability of in silico predictions depends on the quality of the input data and the sophistication of the algorithms used. Therefore, experimental validation of the computational results remains a crucial step in the drug discovery process. researchgate.net

Q & A

Q. How can the synthesis of 3-Methoxy-2-methyl-4H-pyran-4-one be optimized for high yield and purity in academic settings?

- Methodological Answer : Synthesis optimization often involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalysts). For pyranone derivatives, methods like the Friedländer reaction or cyclization of diketones with methoxy/methyl substituents are common starting points . Structural analogs (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one) have been synthesized via acid-catalyzed cyclization, which could be adapted by substituting hydroxyl groups with methoxy moieties . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed via HPLC or GC-MS.

Q. What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., methoxy at C3, methyl at C2) by analyzing coupling constants and chemical shifts. For example, methoxy protons typically resonate at δ 3.3–3.7 ppm .

- X-ray Crystallography : Resolves absolute configuration and ring conformation. Related pyranones (e.g., 3,5-Dihydroxy-2-methyl-4H-pyran-4-one) have been structurally validated via this method .

- Mass Spectrometry : HRMS (ESI-TOF) provides exact mass verification (e.g., molecular ion [M+H]+ at m/z 156.078 for CHO) .

Q. How does the bioactivity of this compound compare to hydroxylated analogs in antimicrobial assays?

- Methodological Answer : Bioactivity screening should include:

- In vitro MIC assays against Gram-positive/negative bacteria and fungi.

- Structure-Activity Relationship (SAR) analysis : Compare with hydroxylated analogs (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one). Methoxy groups may reduce polarity, altering membrane permeability and potency .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported toxicity data for pyranone derivatives like this compound?

- Methodological Answer : Contradictions often arise from:

- Model system variability : Compare results across prokaryotic (e.g., E. coli) and eukaryotic (e.g., mammalian cell lines) models.

- Dose-response validation : Use standardized protocols (e.g., OECD Guidelines) for acute/chronic toxicity.

- Metabolite profiling : LC-MS/MS can identify reactive metabolites (e.g., quinones) that may explain discrepancies in mutagenicity, as seen in analogs like DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C4 carbonyl).

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity.

- Docking Studies : Simulate interactions with nucleophiles (e.g., amines) to validate synthetic pathways. Reference SMILES/InChI keys (e.g., InChI=1/C7H8O3) for accurate model building .

Q. What role does stereochemistry play in the catalytic hydrogenation of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes to achieve enantioselective reduction of the α,β-unsaturated ketone moiety.

- Monitoring Stereochemistry : Chiral HPLC or polarimetry can track enantiomeric excess. Compare with diastereomers of related compounds (e.g., (R)-2-methyl-2H-pyran-4(3H)-one) .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?

- Methodological Answer :

- Accelerated Degradation Testing : Incubate samples at 40–60°C and pH 1–13. Monitor degradation via UV-Vis (λ~270 nm for pyranones).

- Kinetic Analysis : Fit data to Arrhenius or Eyring equations to predict shelf life. Analog studies (e.g., 4-Methoxy-6-methyl-2H-pyran-2-one) suggest hydrolytic instability at extreme pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。